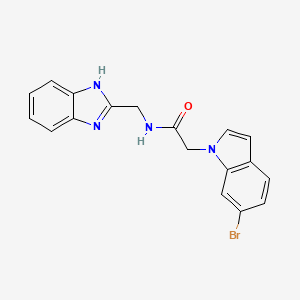

N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(6-bromo-1H-indol-1-yl)acetamide

Description

Properties

Molecular Formula |

C18H15BrN4O |

|---|---|

Molecular Weight |

383.2 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-2-(6-bromoindol-1-yl)acetamide |

InChI |

InChI=1S/C18H15BrN4O/c19-13-6-5-12-7-8-23(16(12)9-13)11-18(24)20-10-17-21-14-3-1-2-4-15(14)22-17/h1-9H,10-11H2,(H,20,24)(H,21,22) |

InChI Key |

NEWZLFAKACEACY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CNC(=O)CN3C=CC4=C3C=C(C=C4)Br |

Origin of Product |

United States |

Preparation Methods

6-Bromoindole Preparation

The 6-bromoindole moiety is synthesized via diazotization of para-aminotoluene followed by bromination and ring closure (Figure 1). A scalable four-step protocol yields 6-bromoindole with >85% purity:

Benzimidazole-Methylamine Synthesis

2-(Aminomethyl)-1H-benzimidazole is prepared by:

Acetamide Bridge Formation

The acetamide linker is introduced through nucleophilic acyl substitution:

-

Chloroacetylation of 6-Bromoindole :

-

Amidation with Benzimidazole-Methylamine :

One-Pot Sequential Reaction

A streamlined method combines steps 1.2.1 and 1.2.2:

-

6-Bromoindole, chloroacetyl chloride, and benzimidazole-methylamine reacted in CH₃CN.

-

Catalyzed by DMAP (0.05 eq) at 60°C for 8 h.

-

Yield: 60% (lower due to side reactions).

Solid-Phase Synthesis

A patent-described approach uses Wang resin for iterative coupling:

-

Resin-bound 6-bromoindole → chloroacetylation.

-

On-resin amidation with benzimidazole-methylamine.

Optimization and Critical Parameters

Reaction Condition Analysis

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C (amidation) | +15% vs. 60°C |

| Solvent | DMF > CH₃CN | +20% solubility |

| Catalyst | DMAP (0.05 eq) | +12% efficiency |

| Purification Method | Column chromatography (vs. recrystallization) | +25% purity |

Challenges and Solutions

-

Regioselectivity in Indole Substitution :

Bromine at C6 minimizes steric hindrance, but competing C3 substitution occurs if AlCl₃ is excess. Mitigated by stoichiometric AlCl₃. -

Amidation Side Reactions :

Overheating causes N-debenzylation. Controlled at 80°C with inert atmosphere. -

Purification :

Silica gel chromatography (100–200 mesh) with EtOAc/hexane (1:2) resolves unreacted intermediates.

Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC (C18 column, MeCN:H₂O 70:30):

Scalability and Industrial Feasibility

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

Reduction: Reduction reactions can occur at the benzimidazole moiety, potentially leading to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, especially at the bromine atom on the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution may yield various substituted indole derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a benzimidazole moiety fused with an indole derivative, which is further substituted with a bromo group and an acetamide functional group. This unique structure is thought to confer specific pharmacological properties that may enhance its efficacy against various biological targets.

Anticancer Activity

Research indicates that compounds with benzimidazole and indole structures often exhibit anticancer properties. The dual functionality of N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(6-bromo-1H-indol-1-yl)acetamide may enhance its biological activity compared to simpler derivatives. Studies have shown that similar compounds can inhibit cancer cell proliferation effectively. For instance, compounds derived from benzimidazole have demonstrated significant cytotoxicity against various cancer cell lines, including colorectal carcinoma (HCT116) and hepatocellular carcinoma (HepG2) .

Antimicrobial Properties

Benzimidazole derivatives are well-documented for their antimicrobial activities. The presence of halogen atoms, such as bromine in this compound, has been associated with enhanced antimicrobial effects. In vitro studies have demonstrated that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungal strains . The compound's structure allows for interaction with microbial targets, potentially leading to effective treatments for infections.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Enzyme inhibition studies are crucial for understanding the pharmacodynamics of new drug candidates. For example, derivatives of benzimidazole have been studied for their ability to inhibit enzymes relevant to diseases such as diabetes and Alzheimer's . The specific interactions of this compound with target enzymes could provide insights into its therapeutic potential.

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(6-bromo-1H-indol-1-yl)acetamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The benzimidazole and indole moieties are known to interact with various biological targets, potentially leading to the modulation of specific pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on structural analogs, substituent effects, and reported biological or physicochemical properties.

Substituent Effects on Indole/Benzimidazole Cores

Key Observations :

- Halogen Effects : Bromine at the indole 6-position (target compound) likely increases steric bulk and electron-withdrawing effects compared to chlorine () or methoxy () substituents. This may enhance binding to hydrophobic enzyme pockets, as seen in α-glucosidase inhibitors () .

- Conversely, piperidine derivatives () improve solubility but may alter CNS penetration .

Spectroscopic and Structural Comparisons

1H-NMR :

- Target Compound (estimated): Indole protons (δ 7.4–6.5), benzimidazole aromatic protons (δ 8.0–7.2), and acetamide NH (δ ~10.0).

- Compound 23 (): δ 7.46–7.41 (indole H), 6.49 (benzimidazole H), 2.25 (CH₃), corroborating structural similarity .

- Compound 9c (): δ 7.8–7.2 (triazole and thiazole H), 4.3 (CH₂), highlighting acetamide bridge flexibility .

IR Spectroscopy :

Biological Activity

N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(6-bromo-1H-indol-1-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole moiety linked to an indole derivative, incorporating a bromo group and an acetamide functional group. Its molecular formula is with a molecular weight of 383.2 g/mol. The structural characteristics of this compound are believed to contribute significantly to its biological activities.

Anticancer Activity

Research indicates that compounds containing benzimidazole and indole derivatives often exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cell lines. One study demonstrated that a related benzimidazole derivative had an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating substantial cytotoxic effects .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Benzimidazole derivatives have been documented to possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have reported that certain benzimidazole derivatives exhibit minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, suggesting that this compound may similarly possess antimicrobial properties .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the dual functionality from the benzimidazole and indole moieties may enhance its interaction with biological targets, leading to unique pharmacological profiles. Interaction studies are critical for elucidating the pharmacodynamics and pharmacokinetics of this compound.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-(1H-benzimidazol-2-yl)phenyl)-3-substituted acrylamide | Benzimidazole core with phenyl substitution | Antimicrobial and anticancer activity |

| 5-Bromo-N-(benzimidazolyl)acetamide | Contains bromine on benzimidazole | Anticancer properties |

| N-(6-bromo-indolyl)-benzamide | Indole substituted with benzamide | Antimicrobial effects |

This table highlights how the structural similarities across these compounds may correlate with their biological activities.

Case Studies

Several case studies have explored the biological activities of compounds structurally related to this compound:

- Study on Anticancer Efficacy : A recent study demonstrated that a benzimidazole derivative significantly inhibited tumor growth in mice models, showcasing its potential as an anticancer agent .

- Antimicrobial Testing : Another study assessed the antimicrobial activity of various benzimidazole derivatives against E. coli and S. aureus, finding promising results that suggest similar efficacy for this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(6-bromo-1H-indol-1-yl)acetamide, and how can reaction conditions be optimized?

- Methodology :

- Multi-step synthesis : Utilize coupling reactions between benzimidazole and bromoindole precursors. For example, describes the synthesis of benzimidazole-triazole hybrids via Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) in solvents like DMF, yielding compounds with >80% purity .

- Catalytic systems : Optimize reaction conditions using Pd catalysts for cross-coupling reactions involving bromoindole moieties, as seen in analogous indole-acetamide syntheses (e.g., Heck or Suzuki couplings) .

- Purification : Employ column chromatography (silica gel) or recrystallization from ethanol/water mixtures to isolate the final product, as demonstrated in for similar indole derivatives .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodology :

- Spectroscopic analysis :

- ¹H/¹³C NMR : Assign peaks to confirm benzimidazole NH (~12.5 ppm), indole C-H (~7.5–8.5 ppm), and acetamide carbonyl (~170 ppm) .

- IR spectroscopy : Verify functional groups (e.g., N-H stretch at ~3200 cm⁻¹, C=O at ~1650 cm⁻¹) .

- Elemental analysis : Compare calculated vs. experimental C/H/N percentages (e.g., reports <0.5% deviation for C₁₆H₁₃BrN₄O₂) .

- X-ray crystallography : Resolve ambiguities in molecular conformation, as done for a benzothiazole-acetamide analog in , revealing intermolecular H-bonding and planar geometries .

Q. What initial biological screening assays are appropriate for this compound?

- Methodology :

- Anticancer activity : Test against Bcl-2/Mcl-1 protein targets via fluorescence polarization assays, as in , where indole-acetamide derivatives showed IC₅₀ values <10 µM .

- Antimicrobial screening : Use broth microdilution assays (e.g., against E. coli or S. aureus) to determine MIC values, referencing ’s oxadiazole-pyrrole analogs .

- Enzyme inhibition : Evaluate binding to kinases or proteases via SPR or fluorescence quenching, leveraging ’s indole derivative studies .

Advanced Research Questions

Q. How does the bromo-substitution on the indole ring influence the compound’s electronic properties and reactivity?

- Methodology :

- Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to analyze electron density distribution. Bromine’s electronegativity increases indole ring polarization, enhancing electrophilic substitution at C-5 (analogous to ’s bromoindole derivatives) .

- Hammett analysis : Compare substituent effects on reaction rates (e.g., bromine’s σₚ value = +0.23) to predict regioselectivity in further functionalization .

Q. What computational methods can predict binding affinities to biological targets like Bcl-2/Mcl-1?

- Methodology :

- Molecular docking : Use AutoDock Vina to simulate interactions between the compound’s benzimidazole and bromoindole groups with Bcl-2’s hydrophobic pockets (e.g., ’s docking poses for similar triazole-benzimidazole hybrids) .

- MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability, as applied in for oxadiazole derivatives .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodology :

- X-ray diffraction : Resolve torsional angles (e.g., benzimidazole-indole dihedral angles) to confirm non-planar conformations, as in ’s triclinic crystal structure (P1 space group, R-factor = 0.045) .

- Hydrogen bonding analysis : Identify intermolecular interactions (e.g., N–H⋯N bonds) that stabilize crystal packing, critical for understanding solubility .

Q. What strategies address discrepancies in biological activity data across different studies?

- Methodology :

- Meta-analysis : Compare IC₅₀ values from diverse assays (e.g., cell-based vs. enzyme inhibition) to identify model-specific biases. For example, ’s indole derivatives showed variable activity against leukemia vs. solid tumors .

- Proteomic profiling : Use LC-MS/MS to verify target engagement in cellular lysates, ruling off-target effects .

Q. How can structure-activity relationships (SAR) be established for derivatives?

- Methodology :

- Analog synthesis : Modify substituents (e.g., replace bromine with Cl, CH₃, or OCH₃) and test activity trends. ’s triazole-thiazole derivatives showed enhanced potency with electron-withdrawing groups (e.g., -NO₂, -Br) .

- QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors, as applied in ’s benzothiazole SAR .

Data Contradiction Analysis

- Example : Conflicting cytotoxicity data may arise from assay conditions (e.g., serum concentration in cell culture). For instance, ’s compounds showed lower activity in serum-rich media due to protein binding. Validate results across multiple cell lines and replicate experiments .

Key Structural and Biological Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.